molecular formula C14H8Cl2F3NO4S B2934824 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid CAS No. 749896-99-9

4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid

Cat. No.: B2934824
CAS No.: 749896-99-9
M. Wt: 414.18
InChI Key: POEBNJMAJFJJES-UHFFFAOYSA-N
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Description

4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid is a complex organic compound characterized by its multiple functional groups, including chloro, trifluoromethyl, and benzenesulfonamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid typically involves multiple steps, starting with the chlorination of the benzene ring, followed by the introduction of the trifluoromethyl group, and finally the formation of the benzenesulfonamido group. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperatures and pressures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to improve reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid may be used as a probe to study enzyme activities or as a precursor for the synthesis of biologically active compounds.

Medicine: This compound has potential applications in the development of pharmaceuticals. Its structural complexity and functional groups may contribute to the design of new drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its unique properties may enhance the performance of these products.

Mechanism of Action

The mechanism by which 4-Chloro-2-[2-chloro-5-(trifluoromethyl)benzenesulfonamido]benzoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved may include signal transduction, gene expression modulation, or metabolic processes.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzenesulfonic acid

  • 4-Chloro-2-(trifluoromethyl)benzoic acid

  • 2-Chloro-5-(trifluoromethyl)benzamide

Properties

IUPAC Name

4-chloro-2-[[2-chloro-5-(trifluoromethyl)phenyl]sulfonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2F3NO4S/c15-8-2-3-9(13(21)22)11(6-8)20-25(23,24)12-5-7(14(17,18)19)1-4-10(12)16/h1-6,20H,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POEBNJMAJFJJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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